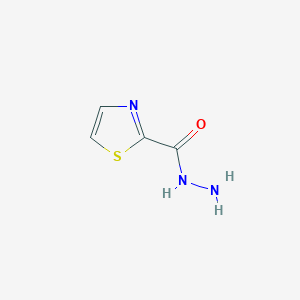

Thiazole-2-carbohydrazide

Description

Properties

IUPAC Name |

1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJYIWMGTSMLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633957 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16733-90-7 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Thiazole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of Thiazole-2-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details the synthetic pathway, experimental protocols, and a thorough analysis of its physicochemical and spectroscopic properties.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an ester precursor, ethyl thiazole-2-carboxylate, from thiazole-2-carboxylic acid. This is followed by the hydrazinolysis of the ester to yield the final product.

Synthesis of Ethyl Thiazole-2-carboxylate (Intermediate)

A common method for the synthesis of ethyl thiazole-2-carboxylate involves the esterification of thiazole-2-carboxylic acid.

Experimental Protocol:

A solution of thiazole-2-carboxylic acid (1 equivalent) in ethanol is treated with a catalytic amount of a strong acid, such as sulfuric acid. The reaction mixture is then heated under reflux for several hours. After completion, the reaction is cooled, and the solvent is removed under reduced pressure. The resulting residue is purified to yield ethyl thiazole-2-carboxylate.

Synthesis of this compound

The final step is the conversion of the ethyl ester to the carbohydrazide via reaction with hydrazine hydrate.

Experimental Protocol:

To a solution of ethyl thiazole-2-carboxylate (1 equivalent) in a suitable solvent like absolute ethanol, hydrazine hydrate (1.5 equivalents) is added. The mixture is then heated at reflux for a specified period, typically around 5 hours[1]. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with a suitable solvent such as water, and then recrystallized from a solvent like ethanol to afford pure this compound.

Synthesis Pathway of this compound

Characterization

The synthesized this compound is characterized by various analytical techniques to confirm its structure and purity.

Physical Properties

| Property | Value |

| Appearance | Pale yellow solid |

| Melting Point | 176-178 °C |

Spectroscopic Data

The proton NMR spectrum is expected to show distinct signals for the thiazole ring protons and the hydrazide group protons. Based on data for substituted thiazole carbohydrazides, the NH and NH₂ protons of the hydrazide moiety are anticipated to appear as broad singlets in the downfield region of the spectrum[1]. The protons on the thiazole ring would appear in the aromatic region, with their chemical shifts and coupling constants being characteristic of the thiazole heterocycle. For the unsubstituted thiazole ring, protons typically resonate between 7.0 and 9.0 ppm.

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon of the hydrazide group is expected to appear significantly downfield. The carbons of the thiazole ring will have characteristic chemical shifts, with the carbon atom between the nitrogen and sulfur atoms (C2) typically being the most deshielded[2].

| Carbon Atom | Expected Chemical Shift (ppm) Range |

| C=O (Carbohydrazide) | 155 - 170 |

| C2 (Thiazole) | 160 - 170 |

| C4 (Thiazole) | 140 - 150 |

| C5 (Thiazole) | 110 - 125 |

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands are listed in the table below. The presence of N-H stretching bands from the hydrazide group and the C=O stretching of the amide are crucial for confirmation. The characteristic vibrations of the thiazole ring are also expected.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H stretching (hydrazide) | 3200 - 3400 |

| C-H stretching (aromatic) | 3000 - 3100 |

| C=O stretching (amide I) | 1650 - 1680 |

| N-H bending (amide II) | 1510 - 1550 |

| C=N stretching (thiazole ring) | 1500 - 1600 |

| C-S stretching (thiazole ring) | 600 - 800 |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) corresponding to the molecular weight of this compound (C₄H₅N₃OS, MW: 143.17 g/mol ) is expected. The fragmentation pattern would likely involve the loss of the hydrazide moiety and cleavage of the thiazole ring.

Experimental Workflow for Characterization

Conclusion

This technical guide outlines the fundamental procedures for the synthesis and characterization of this compound. The provided experimental protocols and expected analytical data serve as a valuable resource for researchers engaged in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The straightforward synthesis and the presence of versatile functional groups make this compound an attractive scaffold for the development of novel therapeutic agents. Further research can build upon this foundation to explore its biological activities and potential applications.

References

An In-Depth Technical Guide to the Physicochemical Properties of Thiazole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole-2-carbohydrazide is a heterocyclic compound featuring a central thiazole ring, a five-membered aromatic ring containing both sulfur and nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its potential biological mechanisms of action, tailored for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₄H₅N₃OS | [1] |

| Molecular Weight | 143.17 g/mol | [1] |

| Appearance | Pale yellow solid | [ChemicalBook] |

| Melting Point | 176-178 °C | [ChemicalBook] |

| pKa (Predicted) | 11.07 ± 0.10 | [ChemicalBook] |

| LogP | -0.2534 | [1] |

| Topological Polar Surface Area (TPSA) | 68.01 Ų | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 1 | [1] |

| Storage | 2-8°C | [ChemicalBook] |

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the formation of an ester intermediate, ethyl 2-thiazolecarboxylate, followed by its hydrazinolysis.

Synthesis of Ethyl 2-Thiazolecarboxylate

The Hantzsch thiazole synthesis is a classical and widely used method for the preparation of the thiazole ring. This involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of ethyl 2-thiazolecarboxylate, a common starting material is ethyl bromopyruvate, which reacts with a source of the thioamide moiety.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

-

Addition of Reagents: To the stirred solution, add ethyl 3-bromopyruvate (1 mmol).

-

Reaction: Heat the reaction mixture to 70°C and maintain for 1 hour.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

Isolation: Collect the resulting precipitate by filtration and dry to yield ethyl 2-aminothiazole-4-carboxylate.

-

Deamination: The amino group at the 2-position can be removed through a diazotization reaction followed by reduction to afford the target ethyl 2-thiazolecarboxylate.

Synthesis of this compound (Hydrazinolysis)

The conversion of the ethyl ester to the carbohydrazide is achieved through reaction with hydrazine hydrate.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve ethyl 2-thiazolecarboxylate in absolute ethanol.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reaction: Stir the mixture at room temperature or under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation: Upon completion, the reaction mixture is typically poured into cold water to precipitate the product. The solid is then collected by filtration, washed with water, and dried.

Potential Biological Mechanisms and Signaling Pathways

While specific studies on the biological targets of this compound are limited, the broader class of thiazole derivatives has been extensively investigated, revealing a range of potential mechanisms of action relevant to drug development.

Kinase Inhibition

Many thiazole-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2]

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Certain benzothiazole derivatives have shown inhibitory effects on PI3K and mTORC1.[3]

-

B-RAF Kinase: Thiazole derivatives containing a phenyl sulfonyl group have demonstrated potent inhibition of the B-RAFV600E mutant kinase, a key driver in some cancers.[2]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 is a key regulator of angiogenesis. Thiazole derivatives have been designed and synthesized as VEGFR-2 inhibitors.

Tubulin Polymerization Inhibition

Microtubules, composed of tubulin polymers, are essential components of the cytoskeleton and play a critical role in cell division. Disruption of tubulin dynamics is a well-established anticancer strategy. Several thiazole derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine site.[3][4] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of enzymes that catalyze the interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications. Certain thiazole-based sulfonamides have been investigated as carbonic anhydrase inhibitors.[5][6]

Experimental Protocol for Carbonic Anhydrase Inhibition Assay:

A common method to assess carbonic anhydrase inhibition is a spectrophotometric assay based on the hydrolysis of p-nitrophenyl acetate (p-NPA).

-

Assay Buffer: Prepare a HEPES-Tris buffer.

-

Enzyme Solution: Prepare a solution of the carbonic anhydrase isoenzyme (e.g., hCA I or hCA II) in the assay buffer.

-

Inhibitor Solution: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure: In a 96-well plate, add the assay buffer, the enzyme solution, and the test compound solution.

-

Substrate Addition: Initiate the reaction by adding a solution of p-NPA in a suitable solvent (e.g., methanol).

-

Measurement: Monitor the formation of p-nitrophenolate by measuring the absorbance at a specific wavelength (e.g., 400 nm) over time using a spectrophotometer.

-

Data Analysis: Calculate the percentage of inhibition by comparing the rate of the reaction in the presence and absence of the inhibitor. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

Conclusion

This compound presents a valuable scaffold for medicinal chemistry research, underpinned by its favorable physicochemical properties and the diverse biological activities exhibited by the broader class of thiazole derivatives. This guide has provided a consolidated resource on its core properties and synthetic methodologies. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound itself, which will be crucial for unlocking its full therapeutic potential. The experimental protocols and mechanistic insights provided herein are intended to facilitate these future investigations by the scientific community.

References

- 1. chemscene.com [chemscene.com]

- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjlbpcs.com [rjlbpcs.com]

- 4. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and Carbonic Anhydrase Inhibition of Novel 2-(4-(Aryl)thiazole-2-yl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Thiazole-2-Carbohydrazide Derivatives: A Comprehensive Technical Guide on Synthesis and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide spectrum of biological activities.[1][2] Among these, derivatives of thiazole-2-carbohydrazide have emerged as a particularly promising class of molecules, demonstrating significant potential in the development of novel therapeutic agents.[3][4] This technical guide provides an in-depth overview of the synthesis, biological activities, and experimental protocols related to this compound derivatives, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties.

General Synthesis Strategies

The synthesis of this compound derivatives typically follows a multi-step reaction sequence. A common and versatile method involves the Hantzsch thiazole synthesis, which is widely used for the formation of the core thiazole ring.[5] The general workflow begins with the synthesis of a thiazole ester, which is then converted to the corresponding carbohydrazide. This carbohydrazide serves as a key intermediate that can be further modified, often by condensation with various aldehydes or ketones, to yield a diverse library of derivatives.[4][6]

Biological Activities and Quantitative Data

This compound derivatives have been extensively evaluated for a range of biological activities. The following sections summarize the key findings in major therapeutic areas.

Derivatives of this compound have demonstrated significant activity against a variety of bacterial and fungal strains.[6][7] The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.[8]

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| 5j | S. aureus | 6.25 | [9] |

| 5j | E. coli | 12.5 | [9] |

| 5l | C. albicans | 25 | [9] |

| 7a | C. albicans ATCC 10231 | 7.81 | [8] |

| 7e | C. albicans ATCC 10231 | 3.9 | [8] |

| 43b | A. niger | 16.2 µM | [7] |

| 43d | C. albicans | 15.3 µM | [7] |

MIC: Minimum Inhibitory Concentration

A significant body of research has focused on the anticancer properties of these derivatives.[3][10][11] These compounds have shown cytotoxicity against various cancer cell lines, with proposed mechanisms including the induction of apoptosis and cell cycle arrest.[10][12]

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 | [10] |

| 4c | HepG2 (Liver) | 7.26 | [10] |

| 4a | A549 (Lung) | Not specified, but potent | [11] |

| 4d | MCF-7 (Breast) | Not specified, but potent | [11] |

| T1 | MCF-7 (Breast) | 2.21 µg/mL | [12] |

| T38 | HepG2 (Liver) | 1.11 µg/mL | [12] |

| 2e | Ovar-3 (Ovarian) | 1.55 | [13] |

IC50: Half-maximal Inhibitory Concentration

One of the proposed mechanisms for the anticancer activity of certain thiazole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest and apoptosis.[13]

Thiazole-based hydrazides have also been investigated for their anti-inflammatory potential.[9][14] A common in vitro assay to determine anti-inflammatory activity is the inhibition of protein denaturation, as inflammation can induce protein denaturation.[9] Some derivatives have also been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[15]

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| 5j | Protein Denaturation | 50.11 | [9] |

| 5k | Protein Denaturation | 48.29 | [9] |

| 5l | Protein Denaturation | 46.29 | [9] |

IC50: Half-maximal Inhibitory Concentration

The anti-inflammatory action of some thiazole derivatives is linked to the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory cascade.[14][15]

Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of this compound derivatives.

-

Synthesis of Ethyl-5-methyl-2-(pyridin-3-yl)thiazole-4-carboxylate (3): Compound 2 (pyridine-3-carbothioamide) is refluxed with ethyl-2-chloroacetoacetate to yield the thiazole ester (3).[4]

-

Synthesis of 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide (4): The resulting ester (3) is treated with hydrazine hydrate to produce the carbohydrazide (4).[4]

-

Condensation Reaction: The thiazole-4-carbohydrazide intermediate is condensed with a substituted aromatic aldehyde in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid).[4][6]

-

Purification: The reaction progress is monitored by thin-layer chromatography (TLC). The resulting solid product is typically filtered, washed, and recrystallized to achieve high purity.[6][8]

-

Characterization: The structure of the final compounds is confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR), and Mass Spectrometry (MS). Elemental analysis is also performed to confirm the empirical formula.[6][8]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a specified cell density.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: The prepared inoculum is added to each well of the microtiter plate.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[10]

-

Reaction Mixture Preparation: A reaction mixture containing the test compound at various concentrations and bovine serum albumin is prepared.

-

Incubation: The mixture is incubated at a physiological temperature for a set time, followed by heating to induce denaturation.

-

Absorbance Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically.

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control. The IC50 value is determined from a dose-response curve. Diclofenac sodium is often used as a standard reference drug.[9]

Conclusion

This compound derivatives represent a versatile and highly promising scaffold in medicinal chemistry. The synthetic accessibility of these compounds allows for the creation of large and diverse chemical libraries for biological screening. The extensive research into their antimicrobial, anticancer, and anti-inflammatory activities has yielded numerous potent lead compounds. The data and protocols presented in this guide underscore the significant therapeutic potential of this class of molecules and provide a solid foundation for further research and development in this exciting field. Future work should focus on optimizing the lead compounds to improve their efficacy and pharmacokinetic profiles, as well as elucidating their precise mechanisms of action to facilitate rational drug design.

References

- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. pubs.acs.org [pubs.acs.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchemrev.com [jchemrev.com]

- 8. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]

- 11. Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties | Semantic Scholar [semanticscholar.org]

- 12. Synthesis, antitumor activity and mechanism of action of novel 1,3-thiazole derivatives containing hydrazide-hydrazone and carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

Spectroscopic Analysis of Thiazole-2-carbohydrazide and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize Thiazole-2-carbohydrazide and its derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. The structural elucidation of these molecules is critically dependent on techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document outlines the key spectral features, presents detailed experimental protocols, and summarizes quantitative data to aid in the structural analysis of these heterocyclic compounds.

Core Spectroscopic Data

The structural confirmation of newly synthesized this compound derivatives, particularly Schiff bases and hydrazones, relies on a combination of spectroscopic techniques.[1][2] The following tables summarize typical quantitative data for these compounds, providing a reference for researchers in the field.

Table 1: ¹H NMR Spectral Data for Thiazole Hydrazone Derivatives

| Compound Type | Functional Group Protons | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Thiazole-based Hydrazones | -NH-N= | 11.24 - 11.86 | [1] |

| Thiazole-based Hydrazones | -NH-CO- | 11.97 - 12.44 | [1] |

| Thiazole-based Hydrazones | Azomethine (-CH=N-) | 8.07 - 9.07 | [1] |

| 2-Hydrazinylthiazole Derivatives | Azomethine (-CH=N-) | 7.85 - 8.43 | [3] |

| 2-Hydrazinylthiazole Derivatives | Thiazole Ring (C5-H) | 7.51 - 8.10 | [1] |

| 2-Hydrazinylthiazole Derivatives | Thiazole Ring (C5-H) | 6.22 - 7.50 | [3] |

| Thiazole-methylsulfonyl Derivatives | NH | 11.55 - 11.68 | [4] |

| 2-Hydrazinylbenzo[d]thiazole | NH | 8.96 |

| 2-Hydrazinylbenzo[d]thiazole | NH₂ | 4.99 | |

Table 2: ¹³C NMR Spectral Data for Thiazole Hydrazone Derivatives

| Compound Type | Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| Thiazole-based Hydrazones | Thiazole C2 | 168.3 - 168.9 | [1] |

| 2-Hydrazinylthiazole Derivatives | Thiazole C2 | 168.3 - 170.6 | [3] |

| Thiazole-based Hydrazones | -CO-NH- | 148.7 - 157.9 | [1] |

| Thiazole-based Hydrazones | Thiazole C4 | 140.4 - 148.5 | [1] |

| 2-Hydrazinylthiazole Derivatives | Thiazole C4 | 148.8 - 160.9 | [3] |

| Thiazole-based Hydrazones | -CH=N- | 136.6 - 145.8 | [1] |

| Thiazole-based Hydrazones | Aromatic Carbons | 116.4 - 142.9 | [1] |

| Thiazole-based Hydrazones | Thiazole C5 | 109.9 - 116.7 | [1] |

| 2-Hydrazinylthiazole Derivatives | Thiazole C5 | 101.8 - 104.5 | [3] |

| Thiazole-methylsulfonyl Derivatives | Aliphatic (SO₂-CH₃) | 44.01 - 44.03 |[4] |

Table 3: IR Absorption Frequencies for Thiazole Derivatives

| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|---|

| N-H (Hydrazone) | Stretching | 3188 - 3430 | [5][6] |

| C=O (Amide/Hydrazide) | Stretching | 1642 - 1698 | [6][7] |

| C=N (Imine/Azomethine) | Stretching | 1620 - 1639 | |

| C=N (Thiazole Ring) | Stretching | ~1430 - 1450 |

| C-S-C (Thiazole Ring) | Stretching | ~690 - 760 |[8] |

Table 4: UV-Vis Absorption Data for Thiazole Schiff Bases and Metal Complexes

| Compound Type | Solvent | λmax (nm) | Transition | Reference |

|---|---|---|---|---|

| Thiazole Schiff Base (Compound 7) | DMSO | 260 | π→π* | [9] |

| Thiazole Schiff Base (Compound 9) | Methanol | 214 | π→π* | [9] |

| Thiazole Schiff Base (Compound 10) | DMSO | 269 | π→π* | [9] |

| Thiazole Schiff Base (Compound 11) | DMSO | 276 | π→π* | [9] |

| VO(II) Complex | DMSO | 373 | n→π* | [10] |

| VO(II) Complex | DMSO | 470 | LMCT |[10] |

Synthesis and Characterization Workflow

The synthesis of this compound derivatives, such as hydrazones, typically involves a multi-step process beginning with the formation of a key intermediate, followed by condensation and cyclization reactions. The structural integrity of the final compounds is then verified through a suite of spectroscopic techniques.

Experimental Protocols

Detailed and consistent experimental procedures are paramount for obtaining reproducible spectroscopic data. The following sections describe standard protocols for the analysis of thiazole derivatives.

-

Objective: To elucidate the carbon-hydrogen framework of the molecule.[8]

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of thiazole derivatives.[4]

-

¹H NMR Acquisition: A standard one-dimensional proton spectrum is acquired. Typical parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[8]

-

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. Typical parameters include a spectral width of 0-200 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.[8]

-

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., Tetramethylsilane - TMS).

-

-

Objective: To identify the functional groups present in the molecule.[8]

-

Methodology:

-

Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.[11]

-

Acquisition: A background spectrum is recorded first. The sample spectrum is then acquired, typically in the range of 4000-400 cm⁻¹.[8]

-

Data Analysis: The positions of absorption bands (in cm⁻¹) are identified and assigned to corresponding functional groups and bond vibrations.[7]

-

-

Objective: To determine the molecular weight and elemental composition of the compound.

-

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often dissolved in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common technique for these types of compounds, typically yielding a protonated molecular ion peak [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is used for precise mass determination.[4]

-

Detection: The mass-to-charge ratio (m/z) of the ions is measured.

-

Data Analysis: The molecular ion peak is identified to confirm the molecular weight of the synthesized compound.

-

-

Objective: To study the electronic transitions within the molecule.[8]

-

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-grade solvent (e.g., ethanol, DMSO, methanol).[8][9] The concentration is adjusted to achieve an absorbance between 0.1 and 1.0.[8]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[12]

-

Acquisition: A quartz cuvette is filled with the pure solvent as a reference. The sample solution is placed in a second cuvette, and the spectrum is recorded, typically from 200 to 800 nm.[9]

-

Data Analysis: The wavelength of maximum absorption (λmax) is determined, which corresponds to specific electronic transitions (e.g., π→π, n→π).[13]

-

Structural Elucidation Pathway

The process of determining the structure of a novel this compound derivative is a logical sequence of analyses, where each spectroscopic technique provides a unique piece of the structural puzzle.

This guide provides a foundational understanding of the key spectroscopic techniques employed in the characterization of this compound and its derivatives. By following the detailed protocols and utilizing the reference data provided, researchers can confidently elucidate the structures of novel compounds, paving the way for further investigation into their biological and medicinal applications.

References

- 1. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, biological screening and computational analysis of Thiazole linked Thiazolidinone Schiff bases as anti-Alzheimer's drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Novel Triazole-Carbohydrazide hydrazones with dual antioxidant and antibacterial potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Structural Elucidation of Novel Thiazole-2-Carbohydrazide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-2-carbohydrazide derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1][2][3] The structural elucidation of these novel compounds is a critical step in understanding their structure-activity relationships and for the rational design of new therapeutic agents. This technical guide provides a comprehensive overview of the synthesis and structural characterization of novel this compound and related thiazole-hydrazone derivatives, presenting key quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A common and effective method is the Hantzsch thiazole synthesis, followed by hydrazinolysis.[4] This approach offers good yields and allows for the introduction of various substituents on the thiazole ring.

A generalized synthetic pathway is illustrated below. The initial step involves the condensation of a thioamide with an α-haloketone to form the thiazole ring. The resulting ester is then treated with hydrazine hydrate to yield the desired this compound. Further reaction with various aldehydes or ketones can produce a diverse library of thiazole-hydrazone derivatives.[5][6]

Caption: Generalized synthetic workflow for thiazole-hydrazone derivatives.

Experimental Protocol: Synthesis of 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide[4]

This protocol describes the synthesis of a key this compound intermediate.

Step 1: Synthesis of Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate

-

A mixture of 4-(trifluoromethyl)benzothioamide and ethyl 2-chloroacetoacetate is prepared.

-

The reaction is carried out in a suitable solvent, such as ethanol.

-

The mixture is refluxed for a specified period to facilitate the Hantzsch thiazole synthesis.

-

The resulting product, ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate, is isolated and purified, typically by recrystallization.

Step 2: Synthesis of 4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide

-

The ethyl ester from the previous step is dissolved in absolute ethanol.

-

An excess of hydrazine hydrate is added to the solution.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, a precipitate of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide forms.

-

The solid product is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure carbohydrazide.[4]

Structural Elucidation Techniques

A combination of spectroscopic techniques is employed to unambiguously determine the structure of newly synthesized this compound compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and in some cases, single-crystal X-ray crystallography.

Caption: Workflow for the structural elucidation of thiazole compounds.

NMR Spectroscopy

¹H and ¹³C NMR are fundamental for confirming the proposed structures.

-

¹H NMR: Provides information on the number and types of protons and their neighboring environments. Key signals to identify include the protons of the thiazole ring, the NH and NH₂ protons of the hydrazide moiety, and the protons of various substituents.[5][7] For instance, in the formation of a hydrazone, the disappearance of the NH₂ signal and the appearance of a new N=CH proton signal are indicative of a successful reaction.[4]

-

¹³C NMR: Reveals the carbon framework of the molecule. Characteristic signals for the thiazole ring carbons, the carbonyl carbon of the hydrazide, and the carbons of aromatic and aliphatic substituents are analyzed.[5][6]

Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition and confirming the molecular weight of the synthesized compounds.[5][6] Fragmentation patterns observed in the mass spectrum can provide further structural insights.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence, offering precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.[8][9][10] This technique is invaluable for resolving any ambiguities that may arise from spectroscopic data alone.

Quantitative Data Summary

The following tables summarize representative data for a series of novel thiazole-hydrazone derivatives based on a 2-(2-arylidenehydrazinyl)thiazole-4-carbohydrazide scaffold.

Table 1: Physicochemical and ¹H NMR Data for Thiazole-Hydrazone Derivatives (TCAH1-TCAH8)[5][6]

| Compound | R-group | Yield (%) | m.p. (°C) | ¹H NMR (δ ppm, Thiazole-H) | ¹H NMR (δ ppm, -CH=N-) | ¹H NMR (δ ppm, -NH-N=) | ¹H NMR (δ ppm, -NH-CO-) |

| TCAH1 | H | 76 | 286-288 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |

| TCAH2 | 2-Cl | 82 | 290-292 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |

| TCAH3 | 3-Cl | 78 | 284-286 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |

| TCAH4 | 4-Cl | 85 | 292-294 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |

| TCAH5 | 2-Br | 75 | 288-290 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |

| TCAH6 | 3-CH₃ | 88 | 280-282 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |

| TCAH7 | 4-CH₃ | 92 | 282-284 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |

| TCAH8 | 2-NO₂ | 65 | 294-296 | 7.51-8.10 | 8.07-9.07 | 11.24-11.86 | 11.97-12.44 |

Table 2: ¹³C NMR Data for Thiazole-Hydrazone Derivatives (TCAH1-TCAH8)[5][6]

| Compound | ¹³C NMR (δ ppm, Thiazole C-2) | ¹³C NMR (δ ppm, Thiazole C-4) | ¹³C NMR (δ ppm, Thiazole C-5) | ¹³C NMR (δ ppm, -CH=N-) | ¹³C NMR (δ ppm, -CO-NH-) |

| TCAH1-TCAH8 | 168.3–168.9 | 140.4–148.5 | 109.9–116.7 | 136.6–145.8 | 148.7–157.9 |

Biological Activity and Signaling Pathways

Thiazole derivatives have been shown to exhibit a wide range of biological activities, often through the inhibition of specific enzymes or modulation of signaling pathways.[3][11] For example, some thiazole-based compounds have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a key target in the management of type 2 diabetes.[3] The inhibition of DPP-IV leads to an increase in incretin hormones, which in turn stimulates insulin secretion.

While the specific signaling pathways for many novel this compound compounds are still under investigation, a general logical flow for screening their biological activity is presented below.

Caption: Logical workflow for biological screening of novel compounds.

Conclusion

The structural elucidation of novel this compound compounds is a systematic process that relies on a combination of robust synthetic methods and advanced analytical techniques. This guide has provided an overview of the key experimental protocols, a summary of representative quantitative data, and a logical framework for both the synthesis and biological evaluation of these promising therapeutic agents. The detailed methodologies and structured data presentation aim to facilitate further research and development in this important area of medicinal chemistry.

References

- 1. cris.technion.ac.il [cris.technion.ac.il]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. ijnrd.org [ijnrd.org]

- 4. mdpi.com [mdpi.com]

- 5. Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Hydrazine Clubbed Thiazoles as Potential Antidiabetic Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide, an achiral compound crystallizing in space group P1 with Z = 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

Thiazole-2-carbohydrazide: A Versatile Scaffold for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole-2-carbohydrazide has emerged as a pivotal building block in the field of heterocyclic chemistry, offering a versatile platform for the synthesis of a diverse array of biologically active molecules. Its unique structural features, combining the reactive hydrazide moiety with the pharmaceutically privileged thiazole nucleus, provide a facile entry into various heterocyclic systems, including pyrazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and pyridazinones. This technical guide provides a comprehensive overview of the synthesis of this compound and its application in the construction of these important heterocyclic scaffolds. Detailed experimental protocols, quantitative data, and diagrammatic representations of reaction workflows are presented to facilitate its use in research and drug discovery.

Introduction

The thiazole ring is a fundamental structural motif found in a wide range of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a carbohydrazide functional group at the 2-position of the thiazole ring furnishes a highly reactive and versatile intermediate, this compound. The nucleophilic nature of the hydrazide moiety allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of more complex heterocyclic systems. This guide will explore the synthetic utility of this compound as a precursor to several key classes of five- and six-membered heterocycles.

Synthesis of this compound

The preparation of this compound is typically achieved through a two-step process commencing with the synthesis of ethyl thiazole-2-carboxylate, followed by its reaction with hydrazine hydrate.

Synthesis of Ethyl Thiazole-2-carboxylate

The Hantzsch thiazole synthesis provides a reliable method for the construction of the initial thiazole ring.

Experimental Protocol:

-

To a stirred solution of ethyl bromopyruvate (1.0 eq) in ethanol, add thiourea (1.0 eq).

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to afford the crude ethyl 2-aminothiazole-4-carboxylate.

-

Further diazotization and subsequent reactions can be employed to yield ethyl thiazole-2-carboxylate. A more direct approach involves the reaction of ethyl thiooxamate with a suitable three-carbon building block.

Synthesis of this compound

Experimental Protocol:

-

Dissolve ethyl thiazole-2-carboxylate (1.0 eq) in ethanol.

-

Add hydrazine hydrate (3.0 eq) to the solution.

-

Reflux the mixture for 8-12 hours.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield this compound as a crystalline solid.

Table 1: Synthesis of this compound - Representative Data

| Step | Reactants | Reagents/Solvents | Reaction Time (h) | Temperature (°C) | Yield (%) |

| 1 | Ethyl bromopyruvate, Thiourea | Ethanol | 4-6 | 78 | 75-85 |

| 2 | Ethyl thiazole-2-carboxylate | Hydrazine hydrate, Ethanol | 8-12 | 78 | 80-90 |

This compound in Heterocyclic Synthesis

The reactivity of the hydrazide moiety in this compound allows for its facile conversion into a variety of heterocyclic systems through condensation and cyclization reactions.

Synthesis of Pyrazole Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone or ethyl acetoacetate, provides a straightforward route to pyrazole derivatives.

Experimental Protocol:

-

To a solution of this compound (1.0 eq) in glacial acetic acid, add the 1,3-dicarbonyl compound (1.1 eq).

-

Reflux the mixture for 6-8 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into crushed ice.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to obtain the desired N-(thiazol-2-yl)pyrazole derivative.

Table 2: Synthesis of Pyrazole Derivatives - Representative Data

| 1,3-Dicarbonyl Compound | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Acetylacetone | 2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazole | 6 | 118 | 85-95 |

| Ethyl acetoacetate | 2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)thiazole | 8 | 118 | 80-90 |

Diagram 1: Synthesis of Pyrazoles from this compound

Caption: Workflow for pyrazole synthesis.

Synthesis of 1,2,4-Triazole Derivatives

This compound can be converted to 1,2,4-triazole derivatives through a multi-step sequence involving the formation of a thiosemicarbazide intermediate followed by cyclization.

Experimental Protocol:

-

Formation of N-(thiazole-2-carbonyl)hydrazinecarbothioamide:

-

To a solution of this compound (1.0 eq) in ethanol, add an appropriate isothiocyanate (1.0 eq).

-

Reflux the mixture for 3-4 hours.

-

Cool the reaction mixture to obtain the thiosemicarbazide derivative as a solid.

-

-

Cyclization to 1,2,4-Triazole-3-thione:

-

Suspend the thiosemicarbazide derivative in an aqueous solution of sodium hydroxide (2M).

-

Reflux the mixture for 4-6 hours.

-

Cool the solution and acidify with dilute hydrochloric acid to precipitate the triazole-3-thione.

-

Filter, wash with water, and recrystallize from a suitable solvent.

-

Table 3: Synthesis of 1,2,4-Triazole Derivatives - Representative Data

| Isothiocyanate | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Phenyl isothiocyanate | 5-(Thiazol-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 4 (step 1), 6 (step 2) | 78, 100 | 70-80 |

| Methyl isothiocyanate | 4-Methyl-5-(thiazol-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | 3 (step 1), 5 (step 2) | 78, 100 | 75-85 |

Diagram 2: Synthesis of 1,2,4-Triazoles from this compound

Caption: Workflow for 1,2,4-triazole synthesis.

Synthesis of 1,3,4-Thiadiazole Derivatives

The reaction of this compound with carbon disulfide in the presence of a base is a common method for the synthesis of 1,3,4-thiadiazole-2-thiones.

Experimental Protocol:

-

Dissolve this compound (1.0 eq) in a solution of potassium hydroxide in ethanol.

-

Add carbon disulfide (1.5 eq) dropwise at room temperature.

-

Stir the mixture for 12-16 hours.

-

Acidify the reaction mixture with dilute hydrochloric acid.

-

Filter the resulting precipitate, wash with water, and recrystallize to afford the 5-(thiazol-2-yl)-1,3,4-thiadiazole-2-thione.

Table 4: Synthesis of 1,3,4-Thiadiazole Derivatives - Representative Data

| Reagent | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Carbon disulfide | 5-(Thiazol-2-yl)-1,3,4-thiadiazole-2-thione | 12-16 | Room Temp. | 80-90 |

Diagram 3: Synthesis of 1,3,4-Thiadiazoles from this compound

A Technical Guide to the Synthesis and Applications of Thiazole-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carbohydrazide is a pivotal heterocyclic building block in the field of medicinal chemistry. As a derivative of the thiazole ring, a scaffold present in numerous natural and synthetic bioactive compounds, it serves as a versatile synthon for the development of novel therapeutic agents. Its unique structural features, including the reactive hydrazide moiety, allow for the facile synthesis of a diverse array of derivatives, primarily hydrazones, which have demonstrated a wide spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis of this compound and details its significant applications, with a focus on its role in the discovery of new antimicrobial and anticancer agents.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a thiazole-2-carboxylate ester via the Hantzsch thiazole synthesis, a classic and widely used method. The second step is the conversion of the resulting ester into the desired carbohydrazide through hydrazinolysis.

Key Synthetic Steps

The general pathway involves the reaction of an α-haloketone or α-halo ester with a thioamide. For the synthesis of the core this compound, the process starts with the preparation of ethyl 2-thiazolecarboxylate, which is then reacted with hydrazine hydrate.

Caption: General synthesis pathway for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Thiazolecarboxylate

This procedure is adapted from the Hantzsch thiazole synthesis, which involves the condensation of ethyl bromopyruvate with thioformamide.

-

Materials: Ethyl bromopyruvate, thioformamide, ethanol (or diethyl ether).

-

Procedure:

-

Dissolve thioformamide (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add ethyl bromopyruvate (1 equivalent) to the solution.

-

Heat the reaction mixture at reflux (approximately 70-80°C) for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

The resulting precipitate of ethyl 2-aminothiazole-4-carboxylate (a related structure) can be collected by filtration and dried. For the unsubstituted version, the mixture is typically concentrated under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure to obtain pure ethyl 2-thiazolecarboxylate.

-

Protocol 2: Synthesis of this compound

This procedure describes the hydrazinolysis of the ethyl ester to form the final carbohydrazide. This is a common and efficient method for converting esters to hydrazides.[2]

-

Materials: Ethyl 2-thiazolecarboxylate, hydrazine hydrate (99%), absolute ethanol.

-

Procedure:

-

Dissolve ethyl 2-thiazolecarboxylate (1 equivalent) in absolute ethanol in a round-bottom flask fitted with a reflux condenser.

-

Add an excess of hydrazine hydrate (typically 2-3 equivalents) to the solution.

-

Heat the mixture under reflux for several hours (typically 2-5 hours).

-

Monitor the reaction by TLC until the starting ester is consumed.

-

After completion, cool the reaction mixture. The product often precipitates from the solution upon cooling.

-

Filter the solid precipitate, wash it with cold ethanol or water, and dry it under vacuum to yield this compound.

-

Recrystallization from a suitable solvent like ethanol can be performed for further purification.

-

Synthesis Data Summary

The yields for Hantzsch-type thiazole syntheses can vary widely based on the specific substrates and conditions used.

| Step | Reactants | Key Reagents/Solvents | Conditions | Product | Reported Yield |

| 1 | Ethyl bromopyruvate, Thiourea | Ethanol | 70°C, 1 hr | Ethyl 2-aminothiazole-4-carboxylate | ~93-100% |

| 2 | Ethyl-2-(aryl)-thiazole-5-carboxylate, Hydrazine Hydrate | Absolute Ethanol | Water bath, 5 hr | 2-(Aryl)-thiazole-5-carbohydrazide | ~80%[3] |

Note: Yields are highly dependent on the specific substituents on the thiazole ring. The data for step 1 refers to a closely related analog.

Applications of this compound Derivatives

This compound is primarily used as a key intermediate for the synthesis of a wide range of derivatives, most notably hydrazones. These derivatives are formed by condensing the hydrazide with various aldehydes or ketones. The resulting compounds have been extensively investigated for their biological activities.

Caption: Workflow from this compound to biological lead compounds.

Anticancer Activity

Derivatives of thiazole carbohydrazide have shown significant potential as anticancer agents. Various studies have demonstrated their cytotoxic effects against a range of human cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials: Human cancer cell lines (e.g., MCF-7, HepG-2), Dulbecco's Modified Eagle's Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Thiazole derivatives, Doxorubicin (positive control), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well plates.

-

Procedure:

-

Seed the cancer cells in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the synthesized thiazole derivatives for a specified period (e.g., 48 hours). A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) should be included.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Table of Anticancer Activity of Thiazole Derivatives (IC50 Values)

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Hydrazinyl-thiazole | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | MDA-MB-231 (Breast) | 3.92 µg/mL | [4] |

| Hydrazinyl-thiazole | 2-(2-benzyliden-hydrazinyl)-4-methylthiazole | HeLa (Cervical) | 11.4 µg/mL | [4] |

| Hydrazinyl-thiazolone | Compound 4c | MCF-7 (Breast) | 2.57 ± 0.16 | [5] |

| Hydrazinyl-thiazolone | Compound 4c | HepG2 (Liver) | 7.26 ± 0.44 | [5] |

| Hydrazinyl-thiazolone | Compound 4b | MCF-7 (Breast) | 31.5 ± 1.91 | [5] |

| Phenylacetamido-thiazole | Compound 16 | E. coli KAS III (Enzyme Target) | 5.3 | [6] |

| Di-iodophenyl-thiazole-hydrazone | DIPTH | HepG-2 (Liver) | 14.05 µg/mL | [7] |

| Di-iodophenyl-thiazole-hydrazone | DIPTH | MCF-7 (Breast) | 17.77 µg/mL | [7] |

Antimicrobial Activity

Thiazole carbohydrazide derivatives have also emerged as a promising class of antimicrobial agents, exhibiting activity against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

Protocol 4: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The microdilution method is commonly used.

-

Materials: Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans), Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), Thiazole derivatives, Standard antibiotics/antifungals (e.g., Ciprofloxacin, Fluconazole), 96-well microtiter plates.

-

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism and add it to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

-

Table of Antimicrobial Activity of Thiazole Derivatives (MIC Values)

| Derivative Class | Compound | Microorganism | MIC (µg/mL) | Reference |

| Phenylacetamido-thiazole | Compound 16 | S. aureus | 1.56 - 6.25 | [6] |

| Phenylacetamido-thiazole | Compound 16 | E. coli | 1.56 - 6.25 | [6] |

| Thienyl-thiazole | Amino/Quinolinyl substituted | S. aureus, E. coli, A. fumigatus | 6.25 - 12.5 | [6] |

| Hydrazinyl-thiazole | Compound 7e | C. albicans ATCC 10231 | 3.9 | [8] |

| Hydrazinyl-thiazole | Compound 7a | C. albicans ATCC 10231 | 7.81 | [8] |

| Pyrazolinyl-thiazole | Compound 56 | S. aureus, E. coli, P. aeruginosa | 8 - 16 | |

| Pyrazolinyl-thiazole | Compound 57-60 | P. aeruginosa ATCC 29853 | 15.625 - 31.25 |

Conclusion

This compound stands out as a highly valuable and versatile scaffold in modern drug discovery. Its straightforward synthesis allows for the creation of large libraries of derivatives, particularly hydrazones, which have consistently demonstrated potent biological activities. The significant anticancer and antimicrobial properties exhibited by these compounds underscore the importance of the thiazole-hydrazide core in designing new therapeutic agents. The detailed protocols and compiled data in this guide serve as a resource for researchers aiming to explore and expand upon the chemical and biological potential of this important heterocyclic compound. Further investigation into structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel drug candidates based on the this compound framework.

References

- 1. prepchem.com [prepchem.com]

- 2. New Hydrazones Bearing Thiazole Scaffold: Synthesis, Characterization, Antimicrobial, and Antioxidant Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]

- 5. CN108218809B - Synthetic method of medicine intermediate 2-aminothiazole-4-ethyl formate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103804177A - Production process for synthesizing bromopyruvate - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Thiazole-2-carbohydrazide Schiff Bases

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and compiled data for the synthesis of Thiazole-2-carbohydrazide Schiff bases, a class of compounds with significant potential in medicinal chemistry and drug discovery. The synthetic route involves a multi-step process, commencing with the formation of a thiazole precursor, followed by its conversion to a carbohydrazide intermediate, and culminating in the condensation with various aldehydes to yield the target Schiff bases.

I. Synthetic Workflow

The overall synthetic strategy is a three-stage process. The initial stage involves the synthesis of a key intermediate, ethyl 2-aminothiazole-4-carboxylate, via the Hantzsch thiazole synthesis. This is followed by the conversion of the ester to this compound through hydrazinolysis. The final stage is the condensation of the carbohydrazide with a variety of substituted aromatic aldehydes to afford the desired Schiff bases.

Caption: Synthetic workflow for this compound Schiff bases.

II. Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Thiazole Synthesis)

This protocol outlines the synthesis of the key precursor, ethyl 2-aminothiazole-4-carboxylate.

Materials:

-

Ethyl bromopyruvate

-

Thiourea

-

Ethanol (99.9%)

-

2 M Sodium Hydroxide (NaOH) solution

-

Ice

Procedure:

-

In a 250 mL round-bottom flask, dissolve ethyl bromopyruvate (2 mol) and thiourea (3 mol) in 100 mL of 99.9% ethanol.

-

Reflux the reaction mixture for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).[1]

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Pour the concentrated residue into ice-cold water.

-

Basify the aqueous mixture to a pH of 10 with a 2 M NaOH solution, which will result in the precipitation of an off-white solid.

-

Filter the precipitate and recrystallize it from ethanol to obtain pure ethyl 2-aminothiazole-4-carboxylate.[1]

Expected Outcome:

Protocol 2: Synthesis of this compound

This protocol describes the conversion of the ethyl ester to the corresponding carbohydrazide.

Materials:

-

Ethyl 2-aminothiazole-4-carboxylate

-

Hydrazine hydrate (excess)

-

Ethylene glycol or Ethanol

-

Concentrated Hydrochloric acid (catalytic amount)

Procedure:

-

Suspend ethyl 2-aminothiazole-4-carboxylate in ethylene glycol or ethanol in a round-bottom flask.

-

Add an excess amount of hydrazine hydrate and a catalytic amount of concentrated hydrochloric acid to the suspension.[2]

-

Reflux the mixture for 3 to 4 hours.[2]

-

Monitor the reaction completion by TLC.

-

After cooling, the product can be isolated by precipitation (if in ethanol, by concentrating and adding a non-polar solvent, or if in ethylene glycol by pouring into water) and filtration.

-

Recrystallize the crude product from a suitable solvent like ethanol to get pure this compound.

Protocol 3: General Synthesis of this compound Schiff Bases

This protocol details the final condensation step to form the Schiff bases.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde, p-chlorobenzaldehyde, etc.)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

Procedure:

-

Dissolve this compound (0.01 mol) and the desired substituted aromatic aldehyde (0.01 mol) in absolute ethanol (30 mL) in a round-bottom flask.[1]

-

Add a few drops of glacial acetic acid to the solution to catalyze the reaction.

-

Stir and reflux the reaction mixture for 12 hours.[1]

-

Monitor the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture and evaporate the excess solvent using a rotary evaporator.[1]

-

The resulting solid residue can be purified by recrystallization from a suitable solvent such as ethanol.

III. Data Presentation

The following tables summarize the physical and spectral data for a series of synthesized this compound Schiff bases.

Table 1: Physical Data of Synthesized this compound Schiff Bases

| Compound ID | Ar-group of Aldehyde | Molecular Formula | Yield (%) | Melting Point (°C) | Appearance |

| 5A | 4-Cl-C₆H₄ | C₁₁H₈ClN₄OS | - | 278–280 | - |

| 5B | 4-Br-C₆H₄ | C₁₁H₈BrN₄OS | - | 286–288 | - |

| 5C | 4-OH-C₆H₄ | C₁₁H₉N₄O₂S | - | 266–268 | - |

| 5D | 2-Cl-C₆H₄ | C₁₁H₈ClN₄OS | - | 280–282 | - |

| 5E | C₆H₅ | C₁₁H₉N₄OS | - | 250–252 | - |

| 5F | 4-OCH₃-C₆H₄ | C₁₂H₁₁N₄O₂S | - | 260–262 | - |

| 5G | 4-NO₂-C₆H₄ | C₁₁H₈N₅O₃S | - | 288–290 | - |

| 5H | 2-NO₂-C₆H₄ | C₁₁H₈N₅O₃S | - | 282–284 | - |

| 5I | 2-OH-4-OCH₃-C₆H₃ | C₁₂H₁₁N₄O₃S | - | 276–278 | - |

| 5J | 3,4-(OCH₃)₂-C₆H₃ | C₁₃H₁₃N₄O₃S | - | 284–286 | - |

| 5K | 4-CH₃-C₆H₄ | C₁₂H₁₁N₄OS | - | 268–270 | - |

| Data extracted from reference[3] |

Table 2: Spectral Data of Synthesized this compound Schiff Bases

| Compound ID | ¹H NMR (δ ppm): -CH=N | ¹H NMR (δ ppm): -NH | IR (cm⁻¹): C=N (imine) |

| Generic | 8.17 - 8.95 | 11.29 - 11.45 | ~1610 - 1630 |

| Data compiled from references[2][4] |

IV. Logical Relationships in Synthesis

The synthesis of this compound Schiff bases follows a logical progression where the complexity of the molecule is built up in a stepwise manner. The successful formation of each intermediate is crucial for the subsequent reaction.

Caption: Logical progression of the multi-step synthesis.

References

- 1. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. connectjournals.com [connectjournals.com]

- 4. Synthesis and Characterization of New Derivatives of (EZ)-N’-Benzylidene-(2RS)-2-(6-Chloro-9H-Carbazol-2-Yl)propanohydrazide as Potential Tuberculostatic Agents[v1] | Preprints.org [preprints.org]

Thiazole-2-carbohydrazide: A Versatile Scaffold in Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Thiazole-2-carbohydrazide and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This versatile heterocyclic core is a key building block for the synthesis of novel compounds with potential therapeutic applications against various diseases. These notes provide an overview of its applications, quantitative biological data, and detailed experimental protocols for the synthesis and evaluation of this compound derivatives.

Applications in Medicinal Chemistry

The thiazole ring is a prominent feature in many FDA-approved drugs, and the incorporation of a carbohydrazide moiety at the 2-position provides a flexible linker for further chemical modifications, leading to a diverse range of pharmacological activities.

Antimicrobial and Antifungal Activity: this compound derivatives have shown considerable efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Hydrazone derivatives, in particular, have demonstrated potent antimicrobial properties. The mechanism of antifungal action for some derivatives involves the inhibition of lanosterol C14α-demethylase, an essential enzyme in ergosterol biosynthesis in fungi.

Anticancer Activity: A significant area of research has focused on the anticancer potential of these compounds. Derivatives of this compound have exhibited cytotoxicity against a range of cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549) cancer cells. The proposed mechanisms of action are diverse and include the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.

Antiviral Activity: The thiazole nucleus is also a key component in the development of antiviral agents. Research has indicated that derivatives can inhibit the replication of various viruses, including Chikungunya virus (CHIKV), by blocking subgenomic viral RNA translation and structural protein synthesis.

Other Biological Activities: Beyond these primary areas, this compound derivatives have also been investigated for their antioxidant and anti-inflammatory properties.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data for various this compound derivatives from the cited literature.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | MCF-7 (Breast) | 2.57 ± 0.16 | |

| HepG2 (Liver) | 7.26 ± 0.44 | ||

| 4b | MCF-7 (Breast) | 31.5 ± 1.91 | |

| HepG2 (Liver) | 51.7 ± 3.13 | ||

| 5 | MCF-7 (Breast) | 28.0 ± 1.69 | |

| HepG2 (Liver) | 26.8 ± 1.62 | ||

| Staurosporine (Standard) | MCF-7 (Breast) | 6.77 ± 0.41 | |

| HepG2 (Liver) | 8.4 ± 0.51 | ||

| T1 | MCF-7 (Breast) | 2.21 µg/mL | |

| T38 | HepG2 (Liver) | 1.11 µg/mL | |

| T26 | BGC-823 (Gastric) | 1.67 µg/mL | |

| 2e (Chalcone derivative) | Tubulin Polymerization | 7.78 | |

| Combretastatin-A4 (Standard) | Tubulin Polymerization | 4.93 |

Table 2: Antimicrobial and Antifungal Activity of Thiazole Derivatives

| Compound | Microbial Strain | MIC (µg/mL) | Reference |

| 7a | Candida albicans ATCC 10231 | 7.81 | |

| 7e | Candida albicans ATCC 10231 | 3.9 | |

| Fluconazole (Standard) | Candida albicans ATCC 10231 | 15.62 | |

| 37c | Antibacterial | 46.9 - 93.7 | |

| Antifungal | 5.8 - 7.8 |

Table 3: Antiviral Activity of Thiazole Derivatives

| Compound | Virus | EC50 (µM) | Reference |

| 1 | Chikungunya virus (CHIKV) | 0.6 | |

| 26 | Chikungunya virus (CHIKV) | 0.45 (EC90) | |

| 7 (N-acetyl 4,5-dihydropyrazole) | Vaccinia virus | 7 µg/mL |

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves a multi-step process. A general workflow is outlined below.

Protocol 1: Synthesis of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide

-

Hantzsch Thiazole Synthesis: 4-(Trifluoromethyl)benzothioamide and ethyl 2-chloroacetoacetate are reacted to form ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate.

-

Hydrazinolysis: The resulting ester is refluxed with hydrazine hydrate in absolute ethanol to yield 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide.

Protocol 2: Synthesis of N'-substituted-benzylidene-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazides (Hydrazones)

-

Equimolar amounts of 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide and a substituted benzaldehyde are dissolved in absolute ethanol.

-

A few drops of glacial acetic acid are added as a catalyst.

-

The mixture is refluxed for a specified time.

-

The resulting precipitate is filtered, washed with cold ethanol, and recrystallized to afford the pure hydrazone derivative.

In Vitro Biological Assays

Protocol 3: Antimicrobial Susceptibility Testing (Agar Dilution Method)

-

Prepare a series of agar plates containing twofold dilutions of the test compounds.

-

Inoculate the plates with standardized suspensions of the test microorganisms.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth.

Protocol 4: Anticancer Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

-

Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Thiazole-2-Carbohydrazide Derivatives: Application Notes and Protocols for Antimicrobial Agent Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the investigation of thiazole-2-carbohydrazide derivatives as potential antimicrobial agents. The information compiled from recent scientific literature is intended to guide researchers in the synthesis, screening, and mechanistic evaluation of this promising class of compounds.

Application Notes

This compound derivatives have emerged as a significant scaffold in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial properties. The core structure, featuring a thiazole ring linked to a carbohydrazide moiety, offers a versatile platform for chemical modifications to enhance potency and selectivity against various microbial pathogens. The antimicrobial effect of these compounds is often attributed to the presence of the azomethine group (-NH-N=CH-) in their hydrazone derivatives, which can interact with crucial biological targets in microorganisms.[1]

The general structure of these derivatives allows for substitutions at various positions, which can significantly influence their biological activity. For instance, substitutions on the phenyl ring of hydrazone derivatives have been shown to modulate their antimicrobial efficacy.[2] The presence of electron-withdrawing groups can enhance activity, a key consideration in the rational design of new derivatives.